molecular formula C22H18O3 B5569065 6H-Dibenzo[b,d]pyran-6-one, 4-methyl-3-[(3-methylphenyl)methoxy]- CAS No. 307551-50-4

6H-Dibenzo[b,d]pyran-6-one, 4-methyl-3-[(3-methylphenyl)methoxy]-

Cat. No.: B5569065
CAS No.: 307551-50-4
M. Wt: 330.4 g/mol
InChI Key: YTMUXTJPQSDLBZ-UHFFFAOYSA-N
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Description

6H-Dibenzo[b,d]pyran-6-one, 4-methyl-3-[(3-methylphenyl)methoxy]- is a complex organic compound belonging to the dibenzo-pyranone family These compounds are known for their diverse biological activities and are often found in natural products such as plants, fungi, and lichens

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Dibenzo[b,d]pyran-6-one derivatives typically involves multi-step reactions. One common method includes the use of aryl ketone O-acetyl oximes and quinones via Rh(III)-catalyzed cascade C–H activation and C–C bond cleavage . This method is advantageous due to its redox-neutral conditions and high regioselectivity.

Another approach involves the use of AlCl3 in chlorobenzene solution, where the precursor compound is refluxed overnight. The reaction mixture is then added to ice water, and the product is extracted using ethyl acetate and purified through column chromatography .

Industrial Production Methods

Industrial production methods for such compounds often rely on scalable synthetic routes that ensure high yield and purity. The Rh(III)-catalyzed method mentioned above is particularly suitable for industrial applications due to its efficiency and the relatively mild reaction conditions required.

Chemical Reactions Analysis

Types of Reactions

6H-Dibenzo[b,d]pyran-6-one derivatives undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, altering the compound’s biological activity.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the aromatic rings, enhancing the compound’s chemical diversity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

6H-Dibenzo[b,d]pyran-6-one derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6H-Dibenzo[b,d]pyran-6-one derivatives involves their interaction with specific molecular targets and pathways. For instance, urolithins, which are dibenzo-pyranone derivatives, are known to exert their effects through modulation of mitochondrial function and anti-inflammatory pathways . These compounds can enhance mitochondrial biogenesis and reduce oxidative stress, contributing to their potential therapeutic benefits.

Comparison with Similar Compounds

6H-Dibenzo[b,d]pyran-6-one derivatives can be compared with other similar compounds such as:

These comparisons highlight the unique chemical and biological properties of 6H-Dibenzo[b,d]pyran-6-one, 4-methyl-3-[(3-methylphenyl)methoxy]-, making it a compound of significant interest in various fields of research.

Properties

IUPAC Name

4-methyl-3-[(3-methylphenyl)methoxy]benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O3/c1-14-6-5-7-16(12-14)13-24-20-11-10-18-17-8-3-4-9-19(17)22(23)25-21(18)15(20)2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMUXTJPQSDLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C3=C(C=C2)C4=CC=CC=C4C(=O)O3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501173657
Record name 4-Methyl-3-[(3-methylphenyl)methoxy]-6H-dibenzo[b,d]pyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307551-50-4
Record name 4-Methyl-3-[(3-methylphenyl)methoxy]-6H-dibenzo[b,d]pyran-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307551-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-[(3-methylphenyl)methoxy]-6H-dibenzo[b,d]pyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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